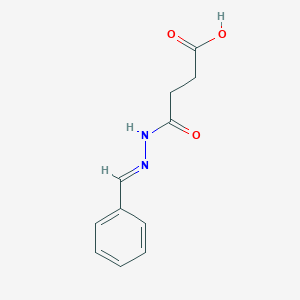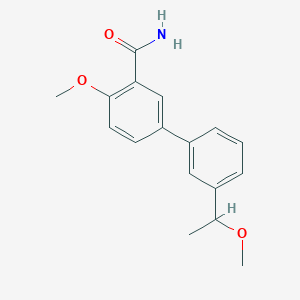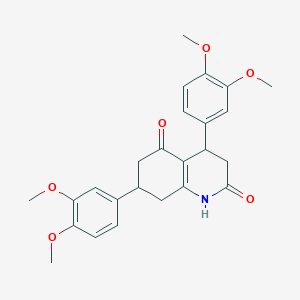![molecular formula C16H13ClFN3OS B5512210 3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5512210.png)
3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound falls within the category of thienopyridines, which are known for their diverse biological activities and pharmaceutical applications.
Synthesis Analysis
- Synthesis of related thieno[2,3-b]pyridine compounds involves reactions like the reaction of 3-amino-thieno[2,3-b]pyridine-2-carboxylic acids with various reagents, as explored by Wagner et al. (1993) (Wagner, Vieweg, Prantz, & Leistner, 1993).
- Jayarajan et al. (2019) described the water-mediated synthesis of similar compounds, highlighting the use of environmentally friendly methods (Jayarajan, Satheeshkumar, Kottha, Subbaramanian, Sayın, & Vasuki, 2019).
Molecular Structure Analysis
- The molecular structure of related thienopyridines has been characterized using techniques like FT-IR, NMR, and X-ray diffraction, as demonstrated by Jayarajan et al. (2019) (Jayarajan et al., 2019).
Chemical Reactions and Properties
- Chemical reactions of thienopyridines involve various reagents and conditions, leading to diverse derivatives with unique properties. Abdel-rahman et al. (2003) explored such reactions for thieno[2,3-b]pyridines (Abdel-rahman, Bakhite, Mohamed, & Thabet, 2003).
Physical Properties Analysis
- The physical properties, such as solubility and crystal structure, are crucial for understanding the behavior of these compounds in various environments and for their potential pharmaceutical applications. For example, Gad-Elkareem et al. (2011) explored these aspects in related thienopyridine derivatives (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Chemical Properties Analysis
- The chemical properties, like reactivity and interaction with other compounds, are important for the development of these molecules as potential drugs or biological agents. Van Rensburg et al. (2017) investigated the antiproliferative activity of thienopyridine derivatives, providing insights into their biological interactions (Van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of thieno[2,3-b]pyridine derivatives, including structures related to 3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide, involves reactions of amino-thieno[2,3-b]pyridine-2-carboxylic acids with different reagents. These compounds have shown a range of biological activities, underscoring the importance of their synthesis methods. For example, Wagner et al. (1993) demonstrated the antianaphylactic activity of certain N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines, highlighting the potential of these structures in medicinal chemistry (Wagner, Vieweg, Prantz, & Leistner, 1993).
Antimicrobial and Antiproliferative Activities
Research into thieno[2,3-b]pyridine derivatives has also explored their antimicrobial and antiproliferative effects. Gad-Elkareem et al. (2011) synthesized thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, assessing their in vitro antimicrobial activities. This demonstrates the versatility of these compounds in targeting microbial infections (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011). Moreover, van Rensburg et al. (2017) explored the antiproliferative activity of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, highlighting their potential against phospholipase C enzyme, which is relevant in cancer research (van Rensburg, Leung, Haverkate, Eurtivong, Pilkington, Reynisson, & Barker, 2017).
Material Science Applications
Beyond biological activities, thieno[2,3-b]pyridine derivatives have applications in material science, particularly in the synthesis of polymers. Yang and Lin (1995) discussed the synthesis and properties of aromatic polyamides and polyimides based on specific derivatives, showcasing their utility in creating materials with desirable thermal and solubility properties (Yang & Lin, 1995).
Propriétés
IUPAC Name |
3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS/c1-7-5-8(2)20-16-12(7)13(19)14(23-16)15(22)21-9-3-4-11(18)10(17)6-9/h3-6H,19H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVFMKYWLTVCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC(=C(C=C3)F)Cl)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-(3-chloro-4-fluorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-N-[1-(4-methyl-2-pyridin-4-ylpyrimidin-5-yl)ethyl]cyclopropanecarboxamide](/img/structure/B5512135.png)
![4-methyl-1-[3-(1-naphthyl)acryloyl]piperidine](/img/structure/B5512146.png)



![1-(3-chlorophenyl)-4-[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)carbonyl]-2-piperazinone](/img/structure/B5512169.png)
![N-[(dibenzylamino)methyl]nicotinamide](/img/structure/B5512176.png)
![ethyl [(5-chloro-1,3-benzothiazol-2-yl)thio]acetate](/img/structure/B5512185.png)
![5-[3-(1-piperidinyl)propanoyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B5512186.png)


![3-isobutyl-N-[2-(4-pyridinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B5512201.png)
![4-methyl-2-{4-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}quinoline](/img/structure/B5512202.png)
![2-benzyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5512204.png)